Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate
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Overview
Description
Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2 and a molecular weight of 422.47 g/mol . This compound is a derivative of Bisphenol A, which is widely used in the production of plastics and epoxy resins. Bisphenol A Bissulfate Diammonium Salt is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Bisphenol A Bissulfate Diammonium Salt involves the reaction of Bisphenol A with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions typically include:
Sulfonation: Bisphenol A is reacted with sulfuric acid to form Bisphenol A Bissulfate.
Neutralization: The resulting Bisphenol A Bissulfate is then neutralized with ammonium hydroxide to form Bisphenol A Bissulfate Diammonium Salt.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bisphenol A Bissulfate Diammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of hydroxylated intermediates.
Substitution: It can undergo substitution reactions where the sulfate groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bisphenol A Bissulfate Diammonium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bisphenol A Bissulfate Diammonium Salt involves its interaction with various molecular targets and pathways:
Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural hormones and disrupting normal hormonal functions.
GPR30: It interacts with GPR30, a G-protein-coupled receptor, affecting metabolism and cancer progression.
Transcription Factors: The compound influences the activity of transcription factors such as PPARγ, C/EBP, and Nrf2, which are involved in fat and liver homeostasis, cardiovascular health, and cancer.
Comparison with Similar Compounds
Bisphenol A Bissulfate Diammonium Salt can be compared with other similar compounds, such as:
Bisphenol A: The parent compound, widely used in plastics and resins, but with known endocrine-disrupting properties.
Bisphenol F: A similar compound used as an alternative to Bisphenol A, with slightly different chemical properties and applications.
Bisphenol S: Another alternative to Bisphenol A, often used in thermal paper and other applications where Bisphenol A is restricted.
The uniqueness of Bisphenol A Bissulfate Diammonium Salt lies in its specific sulfonation, which imparts different chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C15H26N2O10S2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate |
InChI |
InChI=1S/C15H16O2.2H3N.2H2O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;;2*1-5(2,3)4/h3-10,16-17H,1-2H3;2*1H3;2*(H2,1,2,3,4) |
InChI Key |
FMWMEELZRKIAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[NH4+].[NH4+].OS(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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